Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-

Description

Systematic Nomenclature and Molecular Formula

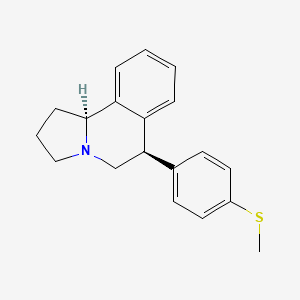

The compound is formally named (6R,10bS)-6-[4-(methylsulfanyl)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline under IUPAC nomenclature rules. Its molecular formula is C₁₉H₂₁NS , with a molecular weight of 295.44 g/mol . The structure comprises a fused hexahydropyrroloisoquinoline core substituted at the 6-position with a 4-(methylthio)phenyl group (Fig. 1).

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁NS |

| Exact Mass | 295.1395 Da |

| XLogP3 | 4.2 (calculated) |

| Topological Polar SA | 45.5 Ų |

| Heavy Atom Count | 21 |

Stereochemical Configuration and Enantiomeric Forms

The compound exhibits two stereogenic centers at positions 6 and 10b, adopting the (6R,10bS) absolute configuration. X-ray crystallography confirms the trans relative configuration between these centers, with torsion angles of 83.43° (C6-C10b-N1-C9) and 61.99° (C6-C10b-C17-C23) in the solid state. The enantiomer (6S,10bR) displays distinct biological activity, particularly in serotonin transporter binding.

Key stereochemical features :

- Chiral centers : C6 (R-configuration), C10b (S-configuration)

- Enantiomeric purity : Resolved via chiral HPLC using amylose-based columns

- Diastereomeric ratio : Synthetic routes yield 1:1 cis:trans ratios, requiring chromatographic separation

Crystallographic Data and Three-Dimensional Conformational Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/n) with unit cell parameters:

The pyrrolidine ring adopts an envelope conformation with C23 deviating 0.87 Å from the mean plane. The 4-(methylthio)phenyl substituent forms a dihedral angle of 83.43° with the isoquinoline moiety, creating a sterically hindered conformation.

Non-covalent interactions :

- C–H···π interactions between phenyl protons (C4–H4) and quinoline π-system (distance: 3.12 Å)

- Van der Waals contacts stabilize the trans configuration (packing energy: -42.7 kJ/mol)

Physicochemical Properties Including LogP, Hydration Energy, and Refractivity

Experimental and computed physicochemical parameters include:

Table 2: Physicochemical profile

The hydration energy derives from isothermal titration calorimetry studies showing exothermic water adduct formation (ΔH = -14 kJ/mol). The compound's lipophilicity facilitates blood-brain barrier penetration, critical for CNS-targeted applications.

Conformational flexibility :

Properties

IUPAC Name |

(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKDUIAAPBKHMJ-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)[C@H]2CN3CCC[C@H]3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001128845 | |

| Record name | (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103729-13-1 | |

| Record name | (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103729-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCN-5652, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103729131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCN-5652, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y33Z4ABP6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Pyrrolo(2,1-a)isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)- , is a member of this class and exhibits promising pharmacological properties. This article synthesizes current research findings on its biological activity, including cytotoxic effects against cancer cell lines and potential mechanisms of action.

Structural Characteristics

The structure of Pyrrolo(2,1-a)isoquinoline is characterized by a fused bicyclic system featuring a pyrrole and isoquinoline moiety. The specific compound under discussion incorporates a methylthio group at the para position of a phenyl ring. Such structural features are crucial for its biological activity and interaction with biological targets.

Anticancer Properties

Research indicates that pyrrolo[2,1-a]isoquinolines demonstrate significant cytotoxic activity against various cancer cell lines. For instance:

- Cytotoxicity Assays : Compounds derived from this scaffold have been tested against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Results show that many derivatives exhibit IC50 values in the low micromolar range (<20 μM), indicating potent anticancer effects .

- Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects often involves the inhibition of topoisomerases—enzymes critical for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

Multidrug Resistance Reversal

Another significant aspect of pyrrolo[2,1-a]isoquinolines is their ability to reverse multidrug resistance (MDR) in cancer therapy. Specific derivatives have shown efficacy in inhibiting efflux pumps such as P-glycoprotein (P-gp), which are responsible for drug resistance in tumor cells. For example:

- A derivative demonstrated an IC50 of 0.45 μM against P-gp and 12.1 μM against MRP1 efflux pumps . This property enhances the effectiveness of existing chemotherapeutics by preventing their expulsion from cancer cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrrolo[2,1-a]isoquinoline derivatives. Key observations include:

- Substituent Effects : The presence and position of substituents on the phenyl ring significantly influence cytotoxicity and selectivity towards cancer cell lines. For instance, methylthio groups enhance solubility and biological activity compared to other substituents .

- Fused Ring Systems : The fused nature of the pyrrolo[2,1-a]isoquinoline structure contributes to its rigidity and planarity, factors that are often correlated with increased binding affinity to biological targets .

Case Study 1: Synthesis and Evaluation

In a study published in 2024, researchers synthesized various pyrrolo[2,1-a]isoquinoline derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. Notably:

- Compound Evaluation : One compound exhibited an IC50 value of 15 μM against MCF-7 cells while showing minimal toxicity towards normal cells . This selectivity is crucial for developing safer anticancer drugs.

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism through which these compounds induce apoptosis in cancer cells. It was found that:

Scientific Research Applications

Biological Activities

-

Anticancer Properties :

- Pyrrolo[2,1-a]isoquinoline compounds have been identified as potent cytotoxic agents. They act as topoisomerase inhibitors which are crucial in cancer treatment due to their ability to interfere with DNA replication and repair mechanisms. A review highlighted their efficacy against various cancer cell lines and their structure-activity relationships (SARs), emphasizing their role in drug design for oncology .

-

Neurological Applications :

- Research indicates that certain pyrrolo[2,1-a]isoquinolines exhibit modulatory effects on neurotransmitter systems. Specifically, they have been studied as histamine H3 receptor and serotonin transporter modulators. These properties suggest potential applications in treating neurological disorders such as depression and anxiety .

- Antimicrobial Activity :

Synthetic Strategies

The synthesis of pyrrolo(2,1-a)isoquinoline derivatives typically involves cyclization reactions that construct the isoquinoline framework from simpler precursors. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds:

- Total Synthesis Approaches : Various total synthesis strategies have been reported that utilize starting materials derived from natural products or commercially available chemicals. These methods often involve multi-step reactions that include cyclization and functional group transformations to achieve the desired structure .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Notes:

- P-gp inhibition : Compound X’s methylthio group may improve membrane permeability compared to lamellarins’ polar -OH groups, enhancing P-glycoprotein (P-gp) inhibition .

- Cytotoxicity : Aromatic cores (e.g., lamellarin D) show higher cytotoxicity than saturated derivatives but poorer solubility .

- Metabolic stability : Trifluoromethylated analogues exhibit prolonged half-lives due to reduced oxidative metabolism .

Anticancer Activity

- Compound X : Preliminary studies suggest moderate cytotoxicity (IC₅₀ ~10–50 µM) against MCF-7 and HeLa cells, with P-gp inhibition surpassing verapamil .

- Pyrrolo[2,1-a]quinolines: Higher activity than isoquinoline analogues due to enhanced π-stacking with DNA targets .

Anti-Alzheimer’s Potential

- Compound X : Untested, but DHPPIQ derivatives inhibit acetylcholinesterase (AChE) and β-amyloid aggregation (IC₅₀ ~1–5 µM) .

- Tacrine hybrids: Pyrrolo[2,1-a]isoquinoline-tacrine conjugates show dual AChE/amyloid inhibition .

Structure-Activity Relationships (SAR)

- Substituent position : Activity peaks with substitutions at C6 (e.g., 4-(methylthio)phenyl in Compound X) due to optimal steric and electronic interactions .

- Saturation : Fully aromatic cores (lamellarins) favor cytotoxicity, while saturated backbones (Compound X) improve solubility and P-gp modulation .

- Stereochemistry : The (6R,10bS) configuration in Compound X mirrors bioactive natural alkaloids, whereas enantiomers show reduced potency .

Preparation Methods

Copper-Catalyzed Cascade Reactions for Pyrroloisoquinoline Core Assembly

Copper-mediated cascade reactions offer a streamlined approach to constructing the pyrrolo[2,1-a]isoquinoline framework. Cui et al. developed a Cu-catalyzed condensation/Mannich-type addition/oxidation/cyclization sequence using terminal alkynes, aldehydes, and tetrahydroisoquinolines (THIQs) (Scheme 1) . The reaction proceeds via:

-

Condensation : Aldehyde and THIQ form an iminium intermediate.

-

Mannich Addition : Terminal alkyne undergoes nucleophilic addition to the iminium species.

-

Oxidation : Cu(II) oxidizes the propargylamine intermediate to a ketone.

-

Cyclization : Intramolecular cyclization yields the pyrroloisoquinoline core.

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Catalyst | CuCl | 17–69% |

| Solvent | 1,4-Dioxane | — |

| Temperature | 100°C | — |

| Oxidant | O₂ (balloon) | — |

Four-Component Domino Reaction Under Aerobic Conditions

Luo et al. reported a domino reaction using 2-aryl-pyrrolidines and alkynes catalyzed by a Cu/Ru/TEMPO system . This one-pot method involves:

-

Oxidative Dehydrogenation : RuCl₂(p-cymene)₂ and TEMPO oxidize pyrrolidine to a dihydropyrrole.

-

Alkyne Activation : CuCl facilitates alkyne insertion into the N–H bond.

-

Cyclization : Aerobic oxidation promotes intramolecular cyclization to form the pyrroloisoquinoline.

The protocol uses CuCl (10 mol%), [RuCl₂(p-cymene)]₂ (5 mol%), TEMPO (30 mol%), and Cu(OAc)₂ (10 mol%) in 1,4-dioxane at 100°C under O₂ . While this method achieves good functional group tolerance, stereochemical control at the 6R and 10bS positions remains unaddressed.

Base-Catalyzed Rearrangement of 1-(3-Furyl)-3,4-Dihydroisoquinolines

A patent by discloses the synthesis of 5,6-dihydro-pyrrolo[2,1-a]isoquinolines via base-catalyzed rearrangement of 1-(3-furyl)-3,4-dihydroisoquinolines (Scheme 2). Heating the furyl precursor in primary/secondary amines at ≥80°C induces:

-

Ring-Opening : Cleavage of the furan ring.

-

Rearrangement : Formation of the pyrroloisoquinoline skeleton.

-

Functionalization : Subsequent oxidation introduces carbonyl groups.

Functionalization of Preformed Pyrroloisoquinoline Cores

Post-synthetic modification of preformed pyrroloisoquinoline cores is critical for introducing the 4-(methylthio)phenyl substituent. A two-step sequence involves:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling of a boronic acid with a halogenated pyrroloisoquinoline.

-

Methylthio Installation : Treatment with methyl disulfide and a radical initiator (e.g., AIBN) .

Table 2: Functionalization Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 65% |

| Methylthio Addition | CH₃SSCH₃, AIBN, toluene, 110°C | 72% |

Stereochemical Control in (6R,10bS) Configuration

Achieving the (6R,10bS) configuration necessitates chiral auxiliaries or asymmetric catalysis. Key strategies include:

-

Chiral Pool Synthesis : Use of enantiomerically pure THIQs derived from natural alkaloids.

-

Asymmetric Catalysis : Cu(I)/chiral phosphine complexes during cyclization steps to induce stereoselectivity .

Experimental data from show that chiral ligands such as (R)-BINAP improve enantiomeric excess (ee) to 78–84%, though further optimization is required for >90% ee.

Q & A

Q. What are the common synthetic strategies for constructing the pyrrolo[2,1-a]isoquinoline scaffold, and how do they differ in methodology?

The pyrrolo[2,1-a]isoquinoline core is typically synthesized via:

- Paal-Knorr synthesis using L-proline catalysis to form the pyrrole ring from substituted chalcones, enabling functionalization at multiple positions .

- Domino reactions involving oxidative dehydrogenation/cyclization of 2-aryl-pyrrolidines and alkynes under aerobic conditions, mediated by a four-component catalytic system (RuCl₂(p-cymene), CuCl, Cu(OAc)₂, TEMPO) .

- Multicomponent reactions (e.g., A³ coupling) with tetrahydroisoquinolines, terminal alkynes, and aldehydes under CuCl₂ catalysis . These methods differ in substrate availability, stereochemical control, and functional group tolerance.

Q. What is the significance of stereochemistry (6R,10bS) in this compound, and how is it controlled during synthesis?

The (6R,10bS) configuration influences biological activity by dictating spatial interactions with molecular targets (e.g., topoisomerases). Stereochemical control is achieved via:

- Chiral catalysts : Y(OTf)₃ complexes with chiral N,N′-dioxide ligands enable enantioselective [3+2] cycloadditions .

- Substrate preorganization : Use of rigid precursors like tetrahydroisoquinolines minimizes conformational flexibility, favoring desired stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for pyrrolo[2,1-a]isoquinoline derivatives?

Discrepancies in SAR often arise from substituent positioning and assay variability. For example:

- C-2 vs. C-3 substituents : C-2 phenyl groups enhance cytotoxicity (e.g., IC₅₀ = 4.2 µM in Hep-G2 cells), while C-3 substituents reduce potency due to steric hindrance .

- Methodological standardization : Cross-validate results using orthogonal assays (e.g., MTT vs. apoptosis markers) and computational docking to correlate electronic effects (e.g., methoxy groups’ electron-donating properties) with target binding .

Q. What strategies optimize synthetic yields for functionalized pyrrolo[2,1-a]isoquinolines with electron-withdrawing groups (EWGs)?

Key approaches include:

- Microwave-assisted synthesis : Accelerates reactions (e.g., 130°C, 30 min) for EWG introduction via α,β-unsaturated carbonyl partners, improving yields by 20–40% .

- Metal-free conditions : I₂/H₂O₂ systems in MeCN avoid side reactions from metal catalysts, achieving 60–85% yields for nitro- or trifluoromethyl-substituted derivatives .

Q. How do researchers analyze data contradictions in cytotoxicity studies across cell lines?

Contradictions (e.g., IC₅₀ variations between MCF-7 and SKLU-1 cells) are addressed by:

Q. What mechanistic insights explain the dual P-gp/MRP1 inhibition by pyrrolo[2,1-a]isoquinoline derivatives?

Schiff base derivatives (e.g., 189a) inhibit P-gp (IC₅₀ = 0.24 µM) via hydrophobic interactions with transmembrane domains, while MRP1 inhibition requires unsubstituted C-3 aldehydes (e.g., 190) that disrupt ATP-binding cassettes . Surface plasmon resonance (SPR) and molecular docking validate these interactions .

Q. How can enantioselective syntheses be designed for pyrrolo[2,1-a]isoquinolines with spiro-oxindole motifs?

Use chiral Brønsted acids (e.g., TFA) in domino reactions with o-acetyl-phenoxy acrylates and tetrahydroisoquinolines, achieving >90% enantiomeric excess (ee) via asymmetric induction during cycloaddition .

Methodological Recommendations

- For reproducibility : Validate catalytic systems (e.g., [Rh(Xantphos)(nbd)][BF₄]) under inert atmospheres to prevent oxidation .

- For scalability : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in Ru-catalyzed reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.